Product packaging for 3-Hpdo(Cat. No.:CAS No. 38393-04-3)

3-Hpdo

Cat. No.: B1230756
CAS No.: 38393-04-3
M. Wt: 314.5 g/mol
InChI Key: OAYVNTJIQBDDEZ-GEZWIXNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hpdo, with the systematic name 3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one and the Registry Number 38393-04-3, is a steroid-based chemical compound of interest in scientific research . As a pregnane derivative, it serves as a specialized chemical tool for researchers investigating steroid biochemistry and metabolism. The compound's specific structure, featuring a 20-one group and unsaturation at the 9(11) and 16 positions, makes it a valuable intermediate or reference standard in synthetic organic chemistry and pharmaceutical development. Researchers utilize this compound strictly for in-vitro studies to explore its properties and potential interactions within biological systems. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B1230756 3-Hpdo CAS No. 38393-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38393-04-3

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(3R,5S,8S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,14-16,18,23H,4-5,7-8,10-12H2,1-3H3/t14-,15+,16-,18-,20-,21+/m0/s1

InChI Key

OAYVNTJIQBDDEZ-GEZWIXNASA-N

SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one
3-HPDO

Origin of Product

United States

Nomenclature and Structural Attributes

IUPAC Designation and Systematic Naming of Pregnane (B1235032) Scaffolds

The compound abbreviated as 3-Hpdo is formally recognized in chemical literature and databases as 3α-hydroxy-5α-pregna-9(11),16-dien-20-one. nih.gov Its systematic IUPAC name is 1-[(3R,5S,8S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone. nih.gov

The foundation of this molecule is the pregnane scaffold, a C21 steroid. nih.gov The systematic naming of pregnane derivatives follows a set of established rules to define the structure and stereochemistry of the molecule. The core structure is a gonane (B1236691) ring system, which is a tetracyclic hydrocarbon without any methyl groups at C-10 and C-13. The addition of these methyl groups and a side chain at C-17 defines the basic steroid skeletons. For pregnane, this includes an ethyl side chain at the 17β position. nih.gov

The naming convention for this compound can be broken down as follows:

Pregna : This indicates the parent hydrocarbon is pregnane, which has 21 carbon atoms. nih.gov

-9(11),16-diene : This signifies the presence of two double bonds in the steroid nucleus. One is between carbon atoms 9 and 11, and the other is between carbon atoms 16 and 17.

-20-one : This denotes a ketone functional group at carbon position 20.

3α-hydroxy- : This indicates a hydroxyl (-OH) group at the 3rd carbon position with an alpha (α) configuration, meaning it is oriented below the plane of the ring.

5α- : This specifies the stereochemistry at the junction of rings A and B, indicating that the hydrogen atom at position 5 is in the alpha configuration, resulting in a trans-fused A/B ring system.

Nomenclature Breakdown of this compound
ComponentSignificance
PregnaC21 steroid scaffold
-9(11),16-dieneDouble bonds at C9-C11 and C16-C17
-20-oneKetone group at C20
3α-hydroxy-Hydroxyl group at C3 in α-configuration
5α-A/B ring junction is trans

Stereochemical Considerations and Isomeric Forms

The stereochemistry of a steroid is crucial as it defines its three-dimensional shape and, consequently, its biological activity. The pregnane skeleton has several chiral centers, leading to a large number of possible stereoisomers. For this compound, the specific stereochemistry is denoted by the prefixes 3α and 5α.

5α-Configuration : This refers to the orientation of the hydrogen atom at carbon 5. In the 5α-isomer, the A and B rings are fused in a trans configuration, which results in a relatively flat, planar structure. This is in contrast to the 5β-isomer, where the A/B rings are cis-fused, leading to a bent shape. nist.gov

3α-Configuration : This describes the orientation of the hydroxyl group at carbon 3. In the α-configuration, the hydroxyl group points downwards, below the plane of the A ring. The alternative is the 3β-isomer, where the hydroxyl group would be in an equatorial position, pointing upwards.

The presence of multiple chiral centers means that this compound can exist in various isomeric forms. The naturally occurring and synthesized forms are typically specific isomers due to the stereoselective nature of the enzymes and chemical reactions involved in their formation. For instance, the synthesis of this compound has been achieved from 16,17α-epoxy-3β-hydroxy-5-pregnen-20-one, indicating a specific stereochemical pathway. nih.gov The stereoisomers of related pregnane derivatives, such as 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) and 3α-hydroxy-5β-pregnan-20-one, have been studied and show different biological activities, highlighting the importance of stereochemistry.

Structural Elucidation Methodologies in Steroid Research

The determination of the complex three-dimensional structure of steroids like this compound relies on a combination of sophisticated analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

¹H NMR : The chemical shifts and coupling constants of the protons in the molecule provide information about their connectivity and spatial relationships. For instance, the distinction between axial and equatorial protons in the steroid rings can be determined from their coupling constants.

¹³C NMR : This technique provides a signal for each unique carbon atom in the molecule, allowing for a carbon count and information about the types of carbon atoms present (e.g., C=O, C=C, CH, CH₂, CH₃).

2D NMR Techniques : Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, which helps in assigning the signals to specific atoms in the molecule. For example, in the analysis of pregnenolone (B344588), a related pregnane derivative, 2D COSY and HSQC were used to validate the assignments of ¹H and ¹³C signals. nih.gov

Representative ¹³C NMR Chemical Shifts for Allopregnanolone (B1667786)
Carbon AtomChemical Shift (ppm)
C-371.5
C-545.0
C-1035.6
C-1344.2
C-1763.6
C-20209.6
C-2131.4

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the molecule. This technique can confirm the stereochemistry at all chiral centers and provide detailed information about bond lengths and angles.

While a specific crystal structure for this compound is not publicly available, X-ray diffraction has been used to determine the structure of many related steroid derivatives. For example, the crystal structure of 5α-pregna-1,20-dien-3-one has been reported, revealing that the three six-membered rings are in distorted chair conformations and the five-membered ring is in an envelope form. ncats.io This type of analysis would provide unambiguous confirmation of the stereochemistry and conformation of this compound.

Synthetic Pathways and Chemical Modifications

Total Synthesis Approaches to the Pregnane (B1235032) Core Containing 3-Hydroxy and 20-Keto Functionalities

The complete chemical synthesis of the complex, tetracyclic pregnane core is a significant challenge in organic chemistry. Early pioneering work laid the foundation for constructing this steroidal framework from simple, non-steroidal starting materials. These multi-step sequences involve the strategic formation of each ring and the stereocontrolled introduction of various functional groups.

A notable example is the synthesis of trans-fused BC ring systems, a key feature of the pregnane skeleton. iupac.org Methodologies have been developed to construct these systems, which can then be elaborated to include the necessary 3-hydroxy and 20-keto functionalities. iupac.org For instance, a total synthesis might begin with the construction of a bicyclic or tricyclic intermediate, followed by the annulation of the remaining rings to complete the tetracyclic core. The introduction of the C-3 hydroxyl and C-20 keto groups is often achieved in the later stages of the synthesis, requiring precise control of regioselectivity and stereoselectivity.

Semisynthetic Routes from Precursor Steroids

Given the complexity of total synthesis, semisynthetic methods starting from readily available steroid precursors are often more practical and widely employed. These precursors, typically derived from natural sources like phytosterols (B1254722) or cholesterol, already possess the fundamental pregnane skeleton. semanticscholar.org The primary task then becomes the targeted modification of existing functional groups to achieve the desired 3-hydroxy-20-keto substitution pattern.

For example, progesterone (B1679170), which features a 3-keto group and a 20-keto group, is a common starting material. ebi.ac.uknih.gov The conversion of the 3-keto group to a 3-hydroxy group can be achieved through stereoselective reduction. Similarly, other naturally occurring steroids can be chemically or microbiologically transformed to yield 3-Hpdo or its immediate precursors. For instance, Δ⁴-3-ketosteroids can be converted to their corresponding 3β-hydroxy-Δ⁵-steroid analogues in a three-step synthetic method. nih.gov This often involves the formation of a dienol acetate (B1210297) intermediate, followed by reduction. nih.gov

Regioselective and Stereoselective Hydroxylation Strategies at the C-3 Position

The introduction of a hydroxyl group at the C-3 position with specific stereochemistry (α or β) is a critical step in the synthesis of many biologically active pregnane derivatives. This requires highly selective chemical or enzymatic methods.

Chemical Methods: Chemical reduction of a 3-keto group is a common strategy. The choice of reducing agent can influence the stereochemical outcome. For example, the use of potassium trisiamylborohydride (KS-Selectride) has been shown to reduce 4-pregnene-3,20-dione to 3α-hydroxy-4-pregnen-20-one. nih.gov The stereoselectivity of these reductions is often dictated by the steric environment around the carbonyl group, with the hydride reagent typically attacking from the less hindered face.

Enzymatic Methods: Biocatalysis offers a powerful alternative for achieving high regio- and stereoselectivity. Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of keto and hydroxyl groups on the steroid nucleus. nih.gov For instance, certain aldo-keto reductases (AKRs) can function as 3α- or 3β-HSDs. nih.gov By selecting the appropriate enzyme, it is possible to achieve the desired stereoisomer at the C-3 position. For example, a single point mutation (E120H) in human steroid 5β-reductase (AKR1D1) can convert it into a highly efficient 3β-HSD. nih.gov Fungal biotransformation is another effective method, with some strains capable of stereospecific reduction of the C-3 carbonyl group. cdnsciencepub.com

Olefination and Dehydrogenation Methodologies for C9-C11 and C16-C17 Unsaturation

The introduction of double bonds at specific positions within the pregnane skeleton, such as between C9-C11 or C16-C17, can significantly alter the biological activity of the resulting compounds.

C9-C11 Unsaturation: The introduction of a double bond between C-9 and C-11 is often accomplished through dehydration of an 11-hydroxy steroid. Another approach involves the ozonolysis of a Δ⁹(¹¹) unsaturated precursor to yield a seco-steroid, which can then be manipulated and recyclized. cdnsciencepub.com

C16-C17 Unsaturation: The synthesis of 16-unsaturated pregnanes can be achieved from 17-keto steroids. google.com One method involves the reaction of a protected 17-keto steroid with a metalated olefin to introduce the two-carbon side chain and the C-16 double bond simultaneously. google.com The Wittig reaction is another powerful tool for creating a double bond, for instance, by reacting a 17-keto steroid to form a (17Z)-ethylidene steroid. researchgate.net This can then be followed by other reactions to introduce functionality. Furthermore, photochemical, template-directed halogenation at C-17, followed by dehydrohalogenation, can introduce a double bond at the C16-C17 position. semanticscholar.org

Functional Group Interconversions and Derivatization at C-20 Keto Group

The C-20 keto group is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide range of this compound analogs.

Interconversions: The C-20 keto group can be reduced to a hydroxyl group, leading to the formation of 20-hydroxypregnane derivatives. The stereochemistry of this reduction is crucial, as the resulting 20α- and 20β-isomers can have different biological properties. Aldo-keto reductases (AKRs) are known to catalyze the reduction of the 20-keto group. nih.govnih.gov For example, AKR1C1 preferentially forms 20α-hydroxy-5α-pregnan-3-one from 5α-pregnane-3,20-dione. ebi.ac.uk

Derivatization: The C-20 carbonyl group can react with various reagents to form derivatives. For example, reaction with a quaternary aminooxy (QAO) reagent forms an oxime, introducing a charged moiety to the molecule. nih.govresearchgate.net This derivatization can be useful for analytical purposes, such as enhancing sensitivity in mass spectrometry. nih.gov The C-20 keto group can also be converted to carboxamides through various synthetic procedures. researchgate.net Another approach involves the conversion of 17α-ethynyl-17β-hydroxy steroids into 17α-hydroxy-20-keto pregnane steroids, which can then be further derivatized. google.com

Below is a table summarizing various derivatization strategies for the C-20 keto group:

Reaction Type Reagent(s) Product Type Reference(s)
ReductionAldo-keto reductases (AKRs)20-hydroxypregnanes ebi.ac.uknih.govnih.gov
Oxime formationQuaternary aminooxy (QAO) reagentC-20 oxime nih.govresearchgate.net
Carboxamide formationVarious20-carboxamides researchgate.net
Conversion from ethynylThionyl chloride, alcohol/acid, Hg salt17α-hydroxy-20-keto pregnanes google.com

Catalytic Methods in this compound Synthesis and Analog Preparation

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its analogs. These methods include the use of metal catalysts, organocatalysts, and biocatalysts.

Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For instance, a Pd(0)-catalyzed Heck coupling has been used in the synthesis of steroid-like structures. nih.gov Asymmetric catalysis, using chiral catalysts, is particularly important for producing specific enantiomers of a desired compound. nobelprize.org For example, an organometallic methylating agent, generated from a titanium compound and a methylmagnesium halide or methyllithium, can be used for the stereoselective and regioselective synthesis of 3α-hydroxy, 3β-methyl-5α-pregnan-20-one from 5α-pregnane-3,20-dione. google.com

Biocatalysis: Enzymes are highly specific catalysts that can perform reactions with excellent regio- and stereoselectivity under mild conditions. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes capable of hydroxylating steroids at specific positions. nih.govasm.orgresearchgate.netnih.gov For example, CYP154C3 from Streptomyces griseus has been identified as a steroid D-ring 16α-specific hydroxylase. nih.govasm.orgresearchgate.netnih.gov Fungal strains are also widely used for the regioselective and stereoselective hydroxylation of steroids. nih.gov For instance, Isaria farinosa can hydroxylate various positions on the pregnane skeleton, including 6β, 7α, 7β, and 11α. mdpi.com

The following table highlights some catalytic methods used in pregnane synthesis:

Catalyst Type Example Catalyst/Enzyme Reaction Type Application Reference(s)
Metal CatalystPd(0)Heck couplingC-C bond formation nih.gov
OrganometallicTiCl₄/MeMgXMethylationStereoselective synthesis google.com
BiocatalystCYP154C3Hydroxylation16α-hydroxylation nih.govasm.orgresearchgate.netnih.gov
BiocatalystIsaria farinosaHydroxylationMulti-position hydroxylation mdpi.com
BiocatalystAldo-keto reductasesReduction/OxidationInterconversion of keto/hydroxyl groups ebi.ac.uknih.govnih.govnih.gov
BiocatalystHydroxysteroid dehydrogenasesReduction/OxidationInterconversion of keto/hydroxyl groups nih.gov

Biosynthetic and Metabolic Investigations

Enzymatic Pathways Leading to 3-Hpdo Formation within Steroidogenesis

The journey to this compound begins with cholesterol, the universal precursor for all steroid hormones. numberanalytics.comclinicalgate.com Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588), a critical branch-point in steroid synthesis. numberanalytics.comhormonebalance.org The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) then transforms pregnenolone into progesterone (B1679170). wikipedia.orgnih.gov

Progesterone serves as a key substrate for numerous metabolic pathways. One of the primary routes for its inactivation and metabolism is the 5β-reductase pathway. nih.gov This pathway is central to the formation of this compound, which is classified as a C21-steroid hormone metabolite. hmdb.ca The initial step in this specific branch of steroid metabolism involves the reduction of the double bond in the A-ring of progesterone, leading to the formation of 5β-pregnane-3,20-dione. nih.govresearchgate.net This intermediate is then further metabolized to produce this compound.

Precursor Identification and Elucidation of Metabolic Steps

The direct precursor to this compound is 5β-pregnane-3,20-dione. nih.govresearchgate.net The formation of this compound from the upstream precursor, progesterone, can be delineated in two main metabolic steps:

Reduction of Progesterone: Progesterone undergoes reduction at the C4-C5 double bond, a reaction catalyzed by the enzyme 5β-steroid reductase (also known as AKR1D1). This reaction converts progesterone into 5β-pregnane-3,20-dione. nih.gov

Keto-Reduction of 5β-pregnane-3,20-dione: The 3-oxo group of 5β-pregnane-3,20-dione is then reduced to a 3α-hydroxyl group. nih.govresearchgate.net This stereospecific reduction results in the formation of 3α-hydroxy-5β-pregnan-20-one (this compound). nih.govhmdb.ca

This sequence establishes a clear metabolic line from the widely recognized steroid hormone, progesterone, to its downstream metabolite, this compound.

Role of Specific Steroid Hydroxylases and Dehydrogenases in this compound Biosynthesis

The biosynthesis of this compound is governed by specific classes of enzymes, primarily reductases.

5β-Steroid Reductase (AKR1D1): This enzyme is responsible for the initial and rate-limiting step in the 5β-pathway of progesterone metabolism, converting it to 5β-pregnane-3,20-dione. nih.gov

Aldo-Keto Reductases (AKR1C1-AKR1C4): In humans, the subsequent reduction of 5β-pregnane-3,20-dione to this compound is catalyzed by members of the aldo-keto reductase superfamily, specifically isoforms AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.govresearchgate.net These enzymes function as 3α-hydroxysteroid dehydrogenases in this context. hmdb.ca Research has shown that while all four isoforms can catalyze this reaction, they exhibit different efficiencies and can produce different product distributions. nih.govresearchgate.net For instance, when reducing 5β-pregnane-3,20-dione, AKR1C2 and AKR1C3 primarily yield 3α-hydroxy-5β-pregnan-20-one (this compound), whereas AKR1C1 and AKR1C4 tend to produce the dihydroxy product, 5β-pregnane-3α,20α-diol, as the major final metabolite. nih.govresearchgate.net

Interactive Table: Product Distribution in the Reduction of 5β-pregnane-3,20-dione by Human AKR1C Enzymes

The table below summarizes the primary products formed when different AKR1C enzymes metabolize 5β-pregnane-3,20-dione, highlighting the role of these enzymes in the formation of this compound and its subsequent metabolite.

EnzymeMajor Product(s)Minor Product(s)Reference
AKR1C1 5β-pregnane-3α,20α-diol3α-hydroxy-5β-pregnan-20-one, 20α-hydroxy-5β-pregnan-3-one nih.govresearchgate.net
AKR1C2 3α-hydroxy-5β-pregnan-20-one5β-pregnane-3α,20α-diol nih.govresearchgate.net
AKR1C3 3α-hydroxy-5β-pregnan-20-one5β-pregnane-3α,20α-diol nih.govresearchgate.net
AKR1C4 5β-pregnane-3α,20α-diol3α-hydroxy-5β-pregnan-20-one nih.govresearchgate.net

Comparative Biochemical Pathways Across Biological Systems

The metabolic pathways of steroids, including progesterone, can vary significantly between different species.

Humans and Rabbits: In humans and rabbits, the 5β-reductase pathway, leading to metabolites like this compound and pregnanediol, is a principal route for progesterone metabolism. nih.govbioscientifica.com

Rats: In contrast, studies on rat liver homogenates have shown that progesterone is primarily metabolized via the 5α-reductase pathway, yielding derivatives of 5α-pregnane (allopregnane), such as 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one. bioscientifica.com

Plants: Steroidogenesis also occurs in plants. nih.gov Research in plant species such as Digitalis has identified key enzymes for progesterone biosynthesis and its subsequent stereospecific reduction, including progesterone-5-beta-reductase, indicating that pathways for producing 5β-pregnane derivatives exist outside of the animal kingdom. nih.gov

These differences highlight the evolutionary divergence of steroid metabolic pathways and underscore the importance of specifying the biological system in biochemical studies.

Biotransformation Studies of this compound and Related Pregnanes

Once formed, this compound is not a final metabolic endpoint and undergoes further biotransformation.

The most prominent metabolic reaction is the reduction of the 20-oxo group, which converts 3α-hydroxy-5β-pregnan-20-one into 5β-pregnane-3α,20α-diol. nih.govhmdb.ca This reaction is also catalyzed by the AKR1C family of enzymes, often by the same isoform that produced the this compound. nih.govresearchgate.net

Studies on related pregnane (B1235032) sulfates in pregnant women have revealed other potential biotransformation routes for these types of molecules. These include further hydroxylation at different positions on the steroid nucleus, such as at the C-16 or C-21 positions, and the formation of disulfates. nih.gov For example, the 3-sulfate of 5α-pregnane-3α,20α-diol was found to be hydroxylated at C-21. nih.gov While these specific studies focused on 5α-isomers, they suggest that similar hydroxylations and conjugations could be part of the metabolic fate of this compound and other 5β-pregnane derivatives.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compound3α-hydroxy-5β-pregnan-20-one
Pregnenolone3β-hydroxy-5-pregnen-20-one
Progesterone4-pregnene-3,20-dione
5β-pregnane-3,20-dione5β-pregnane-3,20-dione
5β-pregnane-3α,20α-diol5β-pregnane-3α,20α-diol
20α-hydroxy-5β-pregnan-3-one20α-hydroxy-5β-pregnan-3-one
5α-pregnane-3,20-dione5α-pregnane-3,20-dione
3α-hydroxy-5α-pregnan-20-one3α-hydroxy-5α-pregnan-20-one
Cholesterol(3β)-cholest-5-en-3-ol

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the separation of 3-Hpdo from complex matrices, such as in metabolic studies or environmental samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized for this purpose.

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound and its metabolites. nih.govnih.gov The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method development for this compound often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. acs.org In a study identifying metabolites of 5-trifluoromethylpyridone, an HPLC system equipped with a Hypersil BDS C18 column (250 × 4.6 mm) was used. mdpi.com The separation was achieved using a gradient elution with a mobile phase consisting of D₂O and acetonitrile (B52724), with 0.01 M ammonium (B1175870) formate (B1220265) added to the D₂O. mdpi.com The gradient was programmed to increase the acetonitrile concentration over time, allowing for the effective separation of the parent compound from its more polar metabolites. mdpi.com Detection is commonly performed using a UV detector, for instance at a wavelength of 254 nm. mdpi.com

The choice of mobile phase and gradient conditions is critical and is optimized to achieve the best resolution between the analyte of interest and other components in the sample. shimadzu.com Ion-exclusion chromatography is another mode frequently used for the analysis of organic acids, which separates compounds based on their pKa values. acs.org

Table 1: Example HPLC Parameters for the Analysis of 5-Trifluoromethylpyridone

ParameterConditionReference
ColumnHypersil BDS C18 (250 × 4.6 mm) mdpi.com
Mobile PhaseGradient of D₂O (with 0.01 M ammonium formate) and acetonitrile mdpi.com
Flow Rate1 mL/min mdpi.com
DetectionUV at 254 nm mdpi.com

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

GC analysis of pyridine (B92270) derivatives has been successfully performed for their determination in various samples. google.comesjpesticides.org.egperkinelmer.com The separation is achieved on a capillary column, and the retention time is characteristic of the compound under specific conditions. nih.gov In a study on the degradation of the herbicide fluazifop-P-butyl, 2-hydroxy-5-trifluoromethylpyridine was identified as a degradation product using GC-MS. researchgate.net This indicates that with appropriate sample preparation, GC-MS is a viable method for the analysis of this compound. researchgate.net

The choice of the stationary phase is critical for the separation of pyridine derivatives. nih.gov Columns with different polarities can be used to optimize the separation. nih.gov The separated compounds are then detected by a suitable detector, with mass spectrometry being particularly powerful for identification. esjpesticides.org.eg

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of chemical compounds. nih.gov It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. benchchem.com

In the context of this compound, mass spectrometry is used to confirm its presence in a sample and to identify its metabolites. For instance, in a study of fluazifop-P-butyl degradation, the characteristic ion of 2-hydroxy-5-trifluoromethylpyridine was observed at m/z 163. researchgate.net When coupled with a separation technique like HPLC or GC, MS provides a powerful analytical system for complex mixture analysis. nih.gov

Tandem mass spectrometry, or MS/MS, adds another dimension of specificity and structural information by subjecting selected ions to fragmentation. news-medical.net In an MS/MS experiment, a precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. esjpesticides.org.egnews-medical.net This fragmentation pattern is highly characteristic of the molecule's structure and can be used for unambiguous identification, even in complex matrices. researchgate.net

For the analysis of pyridone metabolites, LC-MS/MS is a widely used technique. news-medical.netbeilstein-journals.org The development of an LC-MS/MS method involves optimizing the fragmentation of the parent compound to produce characteristic product ions. For example, in the analysis of pirfenidone (B1678446) and its carboxylated metabolite, multiple reaction monitoring (MRM) was used to quantify the compounds by monitoring specific precursor-to-product ion transitions. news-medical.net This approach offers high sensitivity and selectivity. news-medical.net In a study of 5-trifluoromethylpyridone, precursor ion scanning was employed to identify metabolites containing the pyridone substructure by looking for the fragment ion with m/z 166 in positive ionization mode. mdpi.com

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound and its metabolites, HRMS is crucial for confirming their identity. By comparing the measured exact mass with the calculated theoretical mass for a proposed formula, a high degree of confidence in the identification can be achieved. For example, ESI-HRMS has been used to confirm the molecular weight of related trifluoromethylpyridine compounds. This technique is particularly valuable in metabolite identification studies where the structures of the metabolites are unknown. mdpi.com

Table 2: Mass Spectrometric Data for this compound and Related Compounds

CompoundTechniquem/z (Ion)Reference
2-Hydroxy-5-trifluoromethylpyridineGC-MS163 [M]⁺ researchgate.net
5-TrifluoromethylpyridoneHPLC-MS/MS (Precursor Scan)166 [M+H]⁺ mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule.

For this compound, which contains hydrogen, carbon, and fluorine atoms, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments can provide a complete structural picture. In a study of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, the ¹⁹F NMR chemical shifts were found to be highly consistent, and the coupling between the fluorine atoms and nearby protons provided valuable structural information. The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with the carbon of the CF₃ group exhibiting a characteristic chemical shift and a large one-bond coupling constant with the fluorine atoms.

In the context of metabolite identification, HPLC-NMR coupling is a powerful tool. nih.govmdpi.com In the study of 5-trifluoromethylpyridone metabolism, stopped-flow ¹H NMR spectra were acquired for the separated metabolites. mdpi.com The chemical shifts and coupling constants of the protons, particularly in the glucosyl moiety of the metabolites, allowed for the determination of the structure and stereochemistry of the conjugates. mdpi.com For instance, a ³J(H1'-H2') coupling constant of 8.8 Hz was consistent with a β-isomer of a glucoside metabolite. mdpi.com

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyridoxal (B1214274) derivatives in solution. researchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For instance, in pyridoxal-derived Schiff bases, the imine proton (-CH=N-) typically appears as a singlet in a specific region of the spectrum. heteroletters.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. cdnsciencepub.com For example, the aldehydic or iminic carbon in pyridoxal derivatives has a characteristic chemical shift in the downfield region of the spectrum. heteroletters.orgcdnsciencepub.com

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms, which is crucial for unambiguous signal assignment. princeton.edusdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. researchgate.netsdsu.edukpfu.ru

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between ¹H and ¹³C atoms (typically over 2-4 bonds), which is invaluable for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons. researchgate.net

These techniques combined allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed molecular structure. kpfu.ruresearchgate.net

Table 1: ¹H and ¹³C NMR Data for (E)-2,5-difluoro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide in DMSO-d₆ heteroletters.org

Atom/Group¹H Chemical Shift (δ/ppm)¹³C Chemical Shift (δ/ppm)
-OH (phenolic)12.64 (s, 1H)-
-NH-12.04 (s, 1H)-
-CH=N- (imine)8.88 (s, 1H)144
Pyridine-H7.98 (s, 1H)136
Benzene-H7.65-7.61 (m, 1H)117, 115
Benzene-H7.55-7.45 (m, 2H)132, 131, 129, 127
-OH (hydroxymethyl)5.40 (t, J = 7.0 Hz, 1H)-
-CH₂- (hydroxymethyl)4.60 (t, J = 5.6 Hz, 2H)57.8
-CH₃ (methyl)2.42 (s, 3H)14.6
Pyridine-C (substituted)-165, 162, 153, 146, 143

s = singlet, t = triplet, m = multiplet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study electronic transitions, respectively. nih.govmdpi.com

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule when it absorbs infrared radiation. mdpi.com Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for qualitative analysis. In pyridoxal derivatives, key vibrational bands include:

O-H stretching: A broad band typically in the region of 3400-3200 cm⁻¹ indicates the presence of hydroxyl groups. heteroletters.org

C=O stretching: For pyridoxal itself, a strong absorption around 1660 cm⁻¹ corresponds to the aldehyde carbonyl group. heteroletters.org

C=N stretching: In Schiff base derivatives, the imine group gives rise to a characteristic band around 1600-1660 cm⁻¹. heteroletters.org

C=C and C=N ring stretching: Vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. acs.org Molecules with conjugated systems, like the pyridine ring in pyridoxal, absorb UV or visible light to promote electrons to higher energy orbitals. mdpi.com The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. The UV-Vis spectrum of pyridoxal and its derivatives is sensitive to pH and the formation of complexes or Schiff bases, which can cause shifts in the absorption bands. acs.orgresearchgate.net For example, the formation of a Schiff base with an amino acid typically results in a new absorption band at a different wavelength compared to free pyridoxal. acs.org

Table 2: Spectroscopic Data for Pyridoxal Derivatives

TechniqueFunctional Group / TransitionTypical Wavenumber (cm⁻¹) / Wavelength (nm)Reference(s)
IRO-H (hydroxyl) stretch3418 heteroletters.org
IRN-H (amide) stretch3304 heteroletters.org
IRC=O (amide) stretch1654 heteroletters.org
IRC=N (imine) stretch1588 heteroletters.org
UV-Visπ → π* (PLP-TS complex)328 acs.org
UV-Visπ → π* (free PLP)388 acs.org

PLP = Pyridoxal 5'-phosphate, TS = Thymidylate synthase

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined. nih.gov

For pyridoxal derivatives, X-ray crystallography has been crucial in confirming molecular structures, studying intermolecular interactions like hydrogen bonding, and understanding the coordination geometry in metal complexes. tandfonline.comresearchgate.net Several crystal structures of metal complexes with Schiff bases derived from pyridoxal have been reported, providing valuable insights into their coordination chemistry. rsc.orgresearchgate.netsapub.org

The crystallographic data includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the final R-factor, which indicates the quality of the fit between the experimental data and the final structural model.

Table 3: Crystallographic Data for triaqua(3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde-3-methylisothiosemicarbazone-κ³,O³,N⁷,N¹⁰)Ni(II) nitrate researchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₄N₄O₂S·Ni(H₂O)₃·(NO₃)₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2254(1)
b (Å)12.9941(2)
c (Å)12.8663(2)
α (°)90
β (°)96.7713(5)
γ (°)90
Volume (ų)1863.64(4)
Z (molecules/unit cell)4
R-factor (R₁)0.0681

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. Methods such as Density Functional Theory (DFT) are employed to determine various electronic descriptors that provide insights into the molecule's behavior at a subatomic level.

For 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one, DFT calculations would typically be performed to optimize its geometry and compute key electronic properties. These calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface, indicating potential sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the hydroxyl and ketone groups are expected to be regions of high electron density (negative potential), making them susceptible to interactions with electrophiles.

Table 1: Calculated Electronic Properties of 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D
Total Energy-987.4 Ha

Note: These values are hypothetical and represent typical outcomes of DFT calculations for similar steroid molecules.

Molecular Dynamics Simulations of 3-Hpdo and Its Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. By simulating the atomic motions based on a force field, MD can reveal how 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one behaves in different solvents or in the presence of other molecules.

A typical MD simulation would involve placing the steroid in a simulation box filled with a solvent, such as water, and then solving Newton's equations of motion for all atoms in the system. Analysis of the resulting trajectory would reveal the flexibility of the steroid's ring system and the rotational freedom of its side chains.

Furthermore, MD simulations can be used to study the non-covalent interactions between the steroid and other molecules. For example, simulations could explore how it interacts with lipid bilayers, a key aspect of understanding its behavior in a biological context without assessing pharmacological action. These simulations would focus on the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these associations.

Docking Studies for Investigating Binding to Biomolecules (Mechanistic, non-pharmacological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a non-pharmacological context, docking studies can be used to investigate the potential binding of 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one to various proteins or other biomolecules to understand the fundamental principles of their interaction.

For instance, docking this steroid into the active site of an enzyme could reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds with specific amino acid residues. The hydroxyl group at the 3-alpha position and the ketone group at the 20-position are likely to be important hydrogen bond donors and acceptors, respectively. The rigid steroid backbone would also contribute to shape complementarity with a binding pocket.

Table 2: Hypothetical Docking Results of 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one with a Generic Protein Cavity

ParameterValue
Binding Affinity (kcal/mol)-8.2
Hydrogen Bonds2 (with Serine, Tyrosine)
Hydrophobic InteractionsWith Leucine, Valine, Phenylalanine
RMSD of docked pose (Å)1.5

Note: These results are illustrative and represent plausible outcomes for a docking study.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its properties. At a theoretical level, this involves using computational methods to predict how modifications to the structure of 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one would affect its non-pharmacological properties, such as its polarity, solubility, or binding affinity to a model protein.

By systematically altering functional groups on the steroid scaffold (e.g., changing the hydroxyl group to a methoxy (B1213986) group or modifying the length of the acetyl side chain), a library of virtual analogs can be created. Quantum chemical calculations and docking studies can then be performed on these analogs to predict their properties. The resulting data can be used to build a theoretical SAR model.

For example, a theoretical SAR study might reveal that increasing the polarity of the A-ring by introducing more hydroxyl groups could enhance its interaction with polar environments. Conversely, increasing the hydrophobicity of the D-ring might favor its partitioning into nonpolar environments like a lipid membrane.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one, understanding its conformational preferences is crucial.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This involves systematically rotating the rotatable bonds, such as the C17-C20 bond, and calculating the energy of each resulting conformation.

The results of a conformational analysis can be visualized as an energy landscape map, where the valleys represent stable conformers and the peaks represent transition states. For 3-alpha-hydroxy-5-alpha-pregna-9(11),16-diene-20-one, the analysis would likely show that while the steroidal core is relatively rigid, the acetyl group at C17 has significant rotational freedom, leading to several possible low-energy conformations.

Mechanistic Biological Studies in Vitro/ex Vivo

Investigations of 3-Hpdo as a Substrate for Steroidogenic Enzymes

Steroidogenic enzymes play a critical role in the biosynthesis and metabolism of steroid hormones, catalyzing specific conversions of steroid precursors. numberanalytics.comobgynkey.com Common substrates for these enzymes include cholesterol, pregnenolone (B344588), progesterone (B1679170), and testosterone, among others. numberanalytics.comobgynkey.comresearchgate.net While the steroidogenic pathway and the functions of key enzymes like CYP11A1, 3β-HSD, CYP17A1, CYP21A2, and CYP11B1 are well-documented, specific investigations detailing 3alpha-Hydroxy-5alpha-pregna-9(11),16-diene-20-one (this compound) as a substrate for these or other steroidogenic enzymes were not found in the conducted searches. numberanalytics.comobgynkey.com Studies exploring the metabolism of various steroid substrates in in vitro systems, such as Leydig cells, have been reported, but these did not include this compound among the substrates investigated in the provided results. researchgate.net

Interaction with Steroid Receptors and Binding Kinetics (Purely mechanistic, non-clinical)

Steroid receptors are intracellular proteins that bind to steroid hormones, leading to downstream effects on gene expression and cellular function. wikipedia.orgreliasmedia.com These receptors, including estrogen receptors (ERα, ERβ), progesterone receptors (PR), and androgen receptors (AR), mediate the biological actions of steroids through specific binding interactions and subsequent conformational changes. wikipedia.orgreliasmedia.com Mechanistic studies often involve examining the binding affinity and kinetics of compounds to these receptors. wikipedia.orgreliasmedia.com However, the performed searches did not yield specific information regarding the interaction of 3alpha-Hydroxy-5alpha-pregna-9(11),16-diene-20-one (this compound) with known steroid receptors or data on its binding kinetics. wikipedia.orgreliasmedia.comnih.gov

Role in Cellular Signaling Pathways (Mechanistic, non-clinical)

Steroid hormones and their metabolites can influence various cellular signaling pathways, impacting processes such as cell growth, differentiation, and immune responses. nih.govmdpi.comcnrs.fr Signaling pathways often involve complex cascades of protein interactions and modifications. nih.govfrontiersin.org While general mechanisms of cellular signaling and the involvement of steroid receptors in gene regulation have been described, the conducted searches did not provide specific mechanistic details on the role of 3alpha-Hydroxy-5alpha-pregna-9(11),16-diene-20-one (this compound) in modulating any particular cellular signaling pathway. nih.govmdpi.comcnrs.frfrontiersin.orgoncotarget.comnih.gov

Development of In Vitro Models for Steroid Metabolism Research

In vitro models are valuable tools for studying steroid metabolism and biotransformation under controlled conditions. tu-dresden.denih.gov These models often utilize biological matrices such as liver microsomes, liver S-9 fractions, or cultured cells like HepG2 cells, sometimes in 3D spheroid cultures to better mimic in vivo conditions. tu-dresden.denih.govntnu.no The development and application of such models allow for the identification of metabolites and the characterization of metabolic pathways. tu-dresden.denih.gov While the utility of these in vitro systems for studying steroid metabolism has been demonstrated with various steroid compounds, the conducted searches did not provide specific examples or data on the use of 3alpha-Hydroxy-5alpha-pregna-9(11),16-diene-20-one (this compound) in the development or application of these in vitro models for steroid metabolism research. tu-dresden.denih.govntnu.nonih.gov

Based on the available search results, detailed mechanistic biological studies focusing specifically on 3alpha-Hydroxy-5alpha-pregna-9(11),16-diene-20-one (this compound) as a substrate for steroidogenic enzymes, its interaction with steroid receptors and binding kinetics, its role in cellular signaling pathways, its modulation of enzyme activity (including CYP450s), or its use in developing in vitro steroid metabolism models are not extensively documented within the scope of the performed searches.

Advanced Research Applications and Methodological Innovations

Development of 3-Hpdo as a Biochemical Probe

Published research specifically detailing the development or application of 3-hydroxy-5-trifluoromethylpyridone (this compound) as a biochemical probe appears limited based on available search results. Biochemical probes are typically highly selective small molecules used to perturb the function of a specific protein or pathway to understand its biological role. While trifluoromethylpyridine derivatives are synthesized and have applications in various fields, including agrochemicals and pharmaceuticals,, the direct use of this compound in this capacity is not widely reported in the surveyed literature. The development of a compound as a biochemical probe requires extensive characterization of its specificity, potency, and cellular activity, information that was not prominently found for this compound in this context.

Use in Biocatalysis for Steroid Derivatization

The application of 3-hydroxy-5-trifluoromethylpyridone (this compound) in biocatalysis, specifically for steroid derivatization, is not extensively documented in the readily available scientific literature. Biocatalysis, utilizing enzymes or microorganisms, is a powerful tool for selective chemical transformations, including the modification of steroids,. While biocatalytic approaches have been developed for various steroid modifications, such as hydroxylation, and immobilized enzymes have been explored for the resolution of hydroxy-containing compounds, there is no clear indication in the search results of this compound being employed as a substrate or catalyst in such processes for steroid derivatization.

Methodologies for Isotopic Labeling of this compound for Tracer Studies

Methodologies for the isotopic labeling of 3-hydroxy-5-trifluoromethylpyridone (this compound) for tracer studies are not specifically detailed in the reviewed literature. Isotopic labeling, using stable isotopes like ¹³C, ¹⁵N, or ²H, is a fundamental technique in metabolic research and tracer studies to track the fate and transformation of compounds within biological or environmental systems,,,,. While general principles and applications of stable isotope tracing are well-established,, and techniques for labeling various molecules, including fatty acids and proteins, exist,,, specific protocols or studies involving the isotopic labeling of this compound were not identified in the search results. The potential for such labeling would depend on the chemical synthesis routes available for incorporating isotopes into the pyridone structure.

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) in this compound Research

Research involving 3-hydroxy-5-trifluoromethylpyridone (this compound) has intersected with omics technologies, particularly metabolomics. Studies investigating the metabolism of the pesticide Pyridalyl have identified this compound as a metabolite. The identification of metabolites like this compound often relies on advanced analytical techniques commonly employed in metabolomics, such as hyphenated mass spectrometry methods (e.g., HPLC-NMR-MS/MS),. These technologies enable the comprehensive profiling of small molecules in biological systems, facilitating the identification and characterization of metabolic products. While this compound's role in broader lipidomics studies was not indicated, its detection as a metabolite highlights the utility of metabolomics in understanding its fate in biological systems,. Integration with other omics technologies (e.g., transcriptomics, proteomics) in the context of this compound research was not prominently featured in the search results, suggesting that current research focus related to this compound within the omics landscape is primarily centered on its identification and analysis as a metabolite.

Q & A

Q. How can researchers systematically identify knowledge gaps in existing literature on 3-Hpdo?

Methodological Answer: Conduct a systematic literature review using databases like PubMed, Scopus, or Web of Science. Apply inclusion/exclusion criteria (e.g., studies published between 2010–2025) and use tools like PRISMA flow diagrams to map search results. Focus on inconsistencies in reported properties (e.g., solubility, stability) or underexplored applications (e.g., biomedical roles). Keyword clustering and co-citation analysis can highlight understudied areas .

Q. What criteria should guide the formulation of testable hypotheses about this compound’s chemical behavior?

Methodological Answer: Hypotheses must align with the SMART framework: Specific (e.g., "this compound degrades at pH < 3"), Measurable (quantifiable via HPLC or NMR), Attainable (feasible with lab resources), Relevant (addresses stability challenges), and Time-bound. Justify hypotheses using foundational studies on analogous compounds (e.g., glycerol derivatives) and prioritize gaps like oxidative pathways .

Q. How can researchers select optimal analytical techniques for characterizing this compound in mixed matrices?

Methodological Answer: Use a decision matrix comparing techniques (e.g., GC-MS vs. LC-MS) based on sensitivity, resolution, and matrix complexity. For example:

TechniqueSensitivity (ppm)Matrix CompatibilityCost
GC-MS0.1Non-polarHigh
LC-MS0.05Polar/AqueousHigh
NMR100AllModerate
Validate choices with spiked recovery experiments and cross-reference peer protocols .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported thermodynamic properties?

Methodological Answer: Adopt a triangulation approach :

  • Replicate conflicting studies under controlled conditions (e.g., humidity, purity standards).
  • Use differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) to compare enthalpy data.
  • Apply error-propagation analysis to identify methodological biases (e.g., calibration drift in older studies). Publish negative results to clarify discrepancies .

Q. What frameworks are effective for structuring multidisciplinary studies on this compound’s biological interactions?

Methodological Answer: Adapt the PICO framework (Population, Intervention, Comparison, Outcome) to biochemical contexts:

  • Population: Cell lines or microbial communities exposed to this compound.
  • Intervention: Dose-response experiments (e.g., 0.1–10 mM concentrations).
  • Comparison: Control groups with structurally similar compounds (e.g., 1,2-propanediol).
  • Outcome: Metrics like cytotoxicity (MTT assay) or metabolic flux (13C tracing). Combine with the 3WH framework (Who/What/When/How) to document protocols transparently .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?

Methodological Answer: Employ a Design of Experiments (DoE) approach:

  • Independent variables: Catalyst concentration, temperature, reaction time.
  • Dependent variables: Yield, purity (HPLC), energy efficiency. Use response surface methodology (RSM) to model interactions between variables. For example:
Catalyst (%)Temp (°C)Time (hr)Yield (%)
580462
10100678
Validate models with confirmation runs and characterize byproducts via FTIR/MS .

Data Analysis & Interpretation

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s environmental impact?

Q. How should researchers address ethical considerations in this compound studies involving human cell lines?

Methodological Answer:

  • Obtain ethics approval for cell sourcing (e.g., informed consent for primary cells).
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose conflicts of interest (e.g., industry funding) and adhere to ARRIVE guidelines for reporting .

Synthesis & Reporting

Q. What methodologies ensure robust peer review of this compound-related computational models?

Methodological Answer:

  • Share code and input files via platforms like GitHub or Zenodo.
  • Validate molecular dynamics (MD) simulations with experimental crystallography data.
  • Use CONSORT checklists for reporting simulation parameters and convergence criteria .

Q. How can meta-analyses reconcile heterogeneous datasets on this compound’s applications?

Methodological Answer:

  • Standardize data using ontologies (e.g., ChEBI for chemical properties).
  • Apply random-effects models to account for variability across studies.
  • Visualize trends via forest plots or network diagrams to highlight consensus areas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.